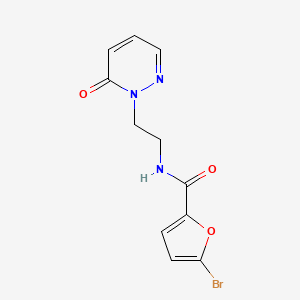
5-bromo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 5-bromo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide involves the inhibition of various enzymes and pathways involved in inflammation and cancer development. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that promote inflammation. This compound also inhibits the activity of histone deacetylase (HDAC), an enzyme involved in the regulation of gene expression that is often overexpressed in cancer cells.
Biochemical and physiological effects:
5-bromo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells, induce apoptosis, and inhibit the formation of new blood vessels that supply tumors with nutrients. This compound has also been shown to reduce inflammation and oxidative stress, which are often associated with various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-bromo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide in lab experiments is its specificity towards certain enzymes and pathways. This compound has been shown to selectively inhibit COX-2 and HDAC, which makes it a valuable tool for studying the role of these enzymes in various diseases. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully evaluated in lab experiments.
Zukünftige Richtungen
There are several future directions for the research on 5-bromo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide. One of the potential applications of this compound is in the development of new drugs for the treatment of cancer and other diseases. It has also been suggested that this compound could be used as a tool for studying the role of COX-2 and HDAC in various diseases. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Synthesemethoden
The synthesis of 5-bromo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide involves the reaction of 2-acetylfuran with ethyl bromoacetate to form ethyl 2-acetyl-5-bromofuran-3-carboxylate. This intermediate is then reacted with hydrazine hydrate to produce 2-(1H-pyridazin-6-yl)acetic acid hydrazide. Finally, the reaction of this intermediate with 2-bromoacetyl furan results in the formation of 5-bromo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide has been extensively studied for its potential applications in various fields. It has been shown to exhibit anti-inflammatory, anticancer, and antitumor properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
5-bromo-N-[2-(6-oxopyridazin-1-yl)ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O3/c12-9-4-3-8(18-9)11(17)13-6-7-15-10(16)2-1-5-14-15/h1-5H,6-7H2,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWROKFMDIQODGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CCNC(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-methylphenyl)-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one](/img/no-structure.png)
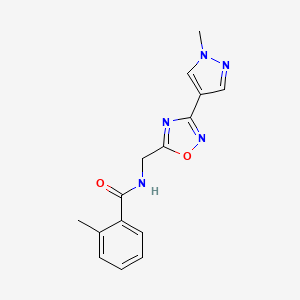
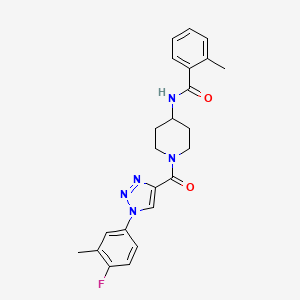
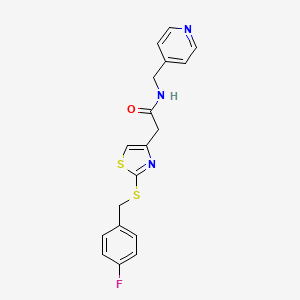
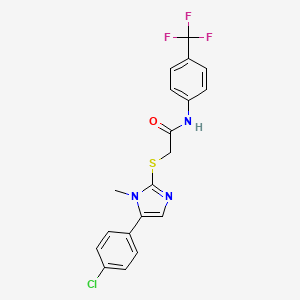
![N-(1-cyanocycloheptyl)-2-[(2-hydroxy-2-phenylethyl)sulfanyl]acetamide](/img/structure/B2949395.png)
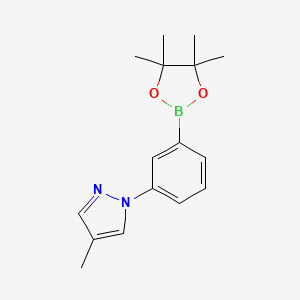
![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one](/img/structure/B2949397.png)
![2-[2-[(Z)-2-cyano-3-(3-methylanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2949398.png)
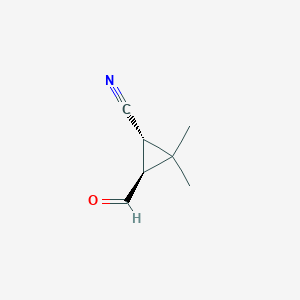
![N-mesityl-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2949402.png)
